N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide
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Overview
Description
N-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxyphenyl group, an oxadiazole ring, and a methylbenzenesulfonamide moiety
Preparation Methods
The synthesis of N-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. The initial step often includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step involves the sulfonation of the aromatic ring to introduce the sulfonamide group. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include phenol derivatives, amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
N-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The oxadiazole ring can interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to N-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE include other sulfonamides and oxadiazole derivatives. For example:
Sulfonamides: These compounds are known for their antibacterial properties and are used in various therapeutic applications.
Oxadiazole derivatives: These compounds have diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The uniqueness of N-{[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE lies in its combination of these two functional groups, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C17H17N3O4S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H17N3O4S/c1-12-6-8-15(9-7-12)25(21,22)18-11-16-19-17(20-24-16)13-4-3-5-14(10-13)23-2/h3-10,18H,11H2,1-2H3 |
InChI Key |
DKCFXMJAUXZBSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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